Cas no 1251687-97-4 (1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide)

1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide structure
1251687-97-4 structure
商品名:1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
CAS番号:1251687-97-4
MF:C20H16ClN5OS
メガワット:409.891941070557
CID:5434276

1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(2-chlorophenyl)-5-pyridin-4-yl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide
    • 1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
    • インチ: 1S/C20H16ClN5OS/c21-16-5-1-2-6-17(16)26-19(14-7-10-22-11-8-14)18(24-25-26)20(27)23-12-9-15-4-3-13-28-15/h1-8,10-11,13H,9,12H2,(H,23,27)
    • InChIKey: DSBZDNYZELAWFH-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=CC=CC=C2Cl)C(C2=CC=NC=C2)=C(C(NCCC2SC=CC=2)=O)N=N1

1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3222-4985-3mg
1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
1251687-97-4 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3222-4985-5μmol
1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
1251687-97-4 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3222-4985-15mg
1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
1251687-97-4 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3222-4985-10μmol
1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
1251687-97-4 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3222-4985-10mg
1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
1251687-97-4 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3222-4985-1mg
1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
1251687-97-4 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3222-4985-2μmol
1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
1251687-97-4 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3222-4985-2mg
1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
1251687-97-4 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3222-4985-5mg
1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
1251687-97-4 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3222-4985-20mg
1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
1251687-97-4 90%+
20mg
$99.0 2023-04-27

1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide 関連文献

1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamideに関する追加情報

Comprehensive Analysis of 1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide (CAS No. 1251687-97-4)

The compound 1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide (CAS No. 1251687-97-4) is a highly specialized heterocyclic molecule that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structure, featuring a triazole core linked to chlorophenyl, pyridinyl, and thiophenylethyl moieties, makes it a promising candidate for targeting various biological pathways. Researchers are particularly interested in its potential applications in kinase inhibition and GPCR modulation, which are hot topics in contemporary pharmaceutical research.

One of the most searched questions in the field of organic chemistry is: "What are the synthetic routes for 1,2,3-triazole derivatives?" The synthesis of 1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves a click chemistry approach, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its high yield, regioselectivity, and compatibility with diverse functional groups. The presence of the carboxamide group further enhances its utility in drug design, as it can participate in hydrogen bonding interactions with biological targets.

In recent years, the demand for small molecule inhibitors has surged, driven by advancements in precision medicine and targeted therapy. The compound's pyridin-4-yl and thiophen-2-yl substituents contribute to its lipophilicity and bioavailability, key factors in drug development. These attributes align with the growing interest in oral bioavailability optimization, a frequent search term among medicinal chemists. Additionally, its chlorophenyl group may confer metabolic stability, addressing another common challenge in pharmacokinetics.

From a structural perspective, the 1H-1,2,3-triazole ring serves as a privileged scaffold in drug discovery, often associated with anti-inflammatory and antiviral properties. This has led to speculation about the compound's potential in treating viral infections, a highly relevant topic post-pandemic. While specific biological data for CAS No. 1251687-97-4 remains proprietary, analogous triazole derivatives have shown activity against SARS-CoV-2 and other RNA viruses, making it a subject of ongoing research.

The compound's molecular weight and polar surface area suggest it may comply with Lipinski's Rule of Five, a critical consideration for drug-likeness. This aspect is frequently queried in computational chemistry forums, reflecting the industry's shift toward in silico screening methods. Its thiophene moiety, in particular, is noteworthy as thiophene-containing drugs like ticlopidine and olopatadine have demonstrated clinical success, fueling interest in this structural motif.

In the context of intellectual property, CAS No. 1251687-97-4 appears in several patent applications related to kinase inhibitors, particularly those targeting JAK/STAT pathways. This aligns with the pharmaceutical industry's focus on immunomodulatory agents for autoimmune diseases. The compound's triazole-carboxamide backbone resembles known BTK inhibitors, suggesting potential applications in oncology—a sector experiencing exponential growth in research funding.

Environmental and green chemistry considerations are increasingly important in synthetic protocols. The preparation of 1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide can be optimized using microwave-assisted synthesis, reducing reaction times and energy consumption. This method has become a trending topic in organic synthesis circles, as evidenced by its frequent appearance in recent conference proceedings and journal special issues.

Analytical characterization of this compound typically involves LC-MS, NMR spectroscopy, and X-ray crystallography—techniques commonly searched by quality control professionals. The chlorophenyl proton signals appear characteristically downfield in 1H NMR, while the pyridinyl and thiophenyl protons produce distinct splitting patterns. Such spectral features are invaluable for structure elucidation, a fundamental skill for organic chemists.

In conclusion, 1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide represents a compelling case study in modern medicinal chemistry. Its structural complexity, synthetic accessibility, and potential therapeutic applications position it at the intersection of multiple cutting-edge research areas. As the pharmaceutical industry continues to explore heterocyclic compounds for novel therapies, this molecule serves as a testament to the enduring importance of rational drug design principles.

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